
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
Overview
Description
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (CAS: 340736-76-7) is a fluorinated small molecule featuring a benzoic acid core linked to a 1,2,4-oxadiazole ring substituted with a trifluoromethyl (-CF₃) group at the 5-position. This compound is synthesized via a two-step pathway starting from 3-cyanobenzoic acid, which is converted to 3-(N'-hydroxycarbamimidoyl)benzoic acid before cyclization with trifluoroacetic anhydride (TFAA) . The trifluoromethyl group enhances metabolic stability and lipophilicity, making the molecule a versatile scaffold for medicinal chemistry and radiopharmaceutical applications, particularly in targeting class-IIa histone deacetylases (HDACs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the trifluoromethyl group and the benzoic acid moiety. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a trifluoromethylated nitrile under acidic or basic conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide or acetonitrile and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit antimicrobial properties. A study demonstrated that derivatives of 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid displayed significant activity against various bacterial strains, making them candidates for antibiotic development .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .
Cancer Research
Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism involves the modulation of specific signaling pathways related to cell survival and proliferation .
Material Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been researched for enhancing thermal stability and mechanical properties. The trifluoromethyl group contributes to improved chemical resistance and thermal degradation temperatures .
Fluorescent Materials
This compound has also been utilized in the development of fluorescent materials. Its unique structural features allow it to act as a fluorophore in various applications such as sensors and imaging agents in biological systems .
Data Tables
Case Studies
- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the efficacy of several oxadiazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Inflammation Model : In an experimental model of inflammation, researchers administered this compound to mice with induced arthritis. The treatment group showed reduced swelling and lower levels of inflammatory markers compared to controls.
- Cancer Cell Line Study : A cancer research initiative tested the effects of this compound on various cancer cell lines (e.g., breast and lung cancer). The results showed a dose-dependent increase in apoptosis markers after treatment with the compound.
Mechanism of Action
The mechanism of action of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These properties allow the compound to modulate specific biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Effects
a. 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid
- Structure : The benzoic acid moiety is at the 4-position of the benzene ring instead of the 3-position.
- Activity : This isomer exhibits reduced HDAC inhibition (IC₅₀ >10 μM for class-IIa HDACs) compared to its 3-substituted analog, highlighting the critical role of substituent positioning in target binding .
- Application : Used as a metabolite reference in PET imaging studies but lacks therapeutic efficacy due to poor HDAC affinity .
b. 2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid
- Structure : Introduces a fluorine atom at the 2-position of the benzoic acid core.
- Synthesis: Derived from 4-cyano-2-fluorobenzoic acid, yielding a 70–80% intermediate for HDAC-targeting radiopharmaceuticals .
Functional Group Modifications
a. Ataluren (PTC124)
- Structure : 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid replaces the -CF₃ group with a 2-fluorophenyl ring.
- Activity: Functions as a nonsense mutation readthrough activator by interacting with ribosomes and firefly luciferase, unlike the HDAC-focused trifluoromethyl analog .
- Selectivity : The phenyl group increases off-target effects (e.g., luciferase inhibition), reducing its utility in HDAC-related applications .
b. 3-(5-(3,4-Dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-Oxide
- Structure : Replaces the benzene ring with a pyridine core and introduces a nitro-dihydroxyphenyl group on the oxadiazole.
- Application : Serves as a key intermediate for catechol-O-methyltransferase (COMT) inhibitors, diverging from HDAC targeting .
Prodrug and Ester Derivatives
a. 2-Methyl-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl Esters
- Structure : Benzoic acid is esterified to improve lipophilicity.
- Activity : These esters exhibit hydrolytic instability, reverting to the parent acid in vivo, which limits their utility as prodrugs .
b. Radiolabeled Analogs (e.g., [¹⁸F]NT160)
- Structure : Incorporates ¹⁸F at the trifluoromethyl group for PET imaging.
- Application: Demonstrates high molar activity and specificity for class-IIa HDACs in vivo, enabling non-invasive monitoring of HDAC4/5 expression .
Key Data Tables
Table 2: Physicochemical Properties
Compound Name | Molecular Weight | LogP* | Solubility (mg/mL) |
---|---|---|---|
3-(5-(Trifluoromethyl)-oxadiazol-3-yl)BA | 258.16 | 2.8 | 0.15 (PBS) |
Ataluren | 284.22 | 3.1 | 0.08 (PBS) |
4-(5-(Trifluoromethyl)-oxadiazol-3-yl)BA | 258.16 | 2.8 | 0.12 (PBS) |
*Predicted using ChemAxon software.
Biological Activity
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C₁₀H₅F₃N₂O₃
- Molecular Weight : 258.16 g/mol
- CAS Number : 1092400-82-2
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit potent anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit gene transcription related to cancer cell proliferation. The specific compound under discussion has demonstrated significant activity in high-throughput screening assays targeting Rho/MRTF/SRF-mediated pathways, with an IC50 value as low as 180 nM, indicating strong potency against cancer cell lines without notable cytotoxicity at concentrations up to 100 μM .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. In studies involving various bacterial strains, it was found that oxadiazole derivatives can disrupt bacterial cell wall synthesis or membrane integrity, leading to effective inhibition of growth in resistant strains .
Antiplasmodial Activity
In the context of malaria treatment, the compound has shown promising antiplasmodial activity against Plasmodium falciparum strains resistant to standard treatments like chloroquine. The observed IC50 values for various derivatives indicate a strong potential for developing new antimalarial agents .
The mechanisms through which this compound exerts its biological effects involve:
- Inhibition of Key Enzymes : The compound may interact with specific enzymes involved in cellular signaling pathways.
- Modulation of Gene Expression : It affects gene transcription processes that are crucial for cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
Table 1: Summary of Biological Activities and IC50 Values
Q & A
Basic Question: What are the recommended synthetic routes for 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a benzoic acid derivative with a trifluoromethyl-substituted oxadiazole precursor. Key steps include:
- Cyclocondensation : Reacting a nitrile precursor (e.g., 4-cyano benzoic acid derivatives) with hydroxylamine to form the oxadiazole ring .
- Trifluoromethylation : Introducing the trifluoromethyl group via halogen exchange (e.g., using CF₃I or Cu-mediated reactions) .
Optimization : Adjust reaction temperature (e.g., 80–120°C for cyclocondensation), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., CuI for trifluoromethylation). Monitor purity via HPLC and confirm yields using gravimetric analysis .
Advanced Question: How do electronic effects of the trifluoromethyl group influence the compound’s spectroscopic properties and reactivity?
Methodological Answer:
The electron-withdrawing trifluoromethyl group alters electron density distribution, impacting:
- NMR Shifts : Downfield shifts in ¹⁹F NMR (δ ≈ -60 to -70 ppm) and deshielded protons adjacent to the oxadiazole ring in ¹H NMR .
- Reactivity : Enhanced electrophilicity at the oxadiazole C-3 position, facilitating nucleophilic substitution. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and predict reactive sites .
Basic Question: What analytical techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- LC-MS : Confirm molecular weight (calc. 287.2 g/mol) and detect impurities. Use ESI+ mode for ionization .
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding patterns (e.g., carboxylic acid dimerization) .
Advanced Question: How can researchers resolve contradictions in spectroscopic data between experimental and computational models?
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- Solvent Correction : Apply the IEF-PCM model in DFT simulations to account for solvent polarity .
- Dynamic NMR : Perform variable-temperature ¹H NMR to detect rotameric equilibria in the oxadiazole ring .
- Benchmarking : Compare calculated (e.g., B3LYP) and experimental IR spectra to refine force field parameters .
Basic Question: What strategies improve the compound’s solubility for in vitro assays?
Methodological Answer:
- pH Adjustment : Deprotonate the carboxylic acid group (pKa ~2.5–3.0) using buffers (pH >4.0) to enhance aqueous solubility .
- Co-solvents : Use DMSO (≤10%) or PEG-400 to maintain solubility without denaturing proteins .
Advanced Question: How can computational methods predict the compound’s metabolic stability or toxicity?
Methodological Answer:
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate metabolic pathways (e.g., CYP450 oxidation of the oxadiazole ring) .
- Docking Studies : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify potential toxicophores .
Basic Question: What are the key stability concerns for long-term storage of this compound?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the oxadiazole ring under acidic/alkaline conditions. Monitor via accelerated stability testing (40°C/75% RH for 6 months) .
- Storage : Use amber vials under inert gas (N₂/Ar) at -20°C to prevent photolysis and oxidation .
Advanced Question: How can researchers elucidate the mechanism of action in biological targets (e.g., enzyme inhibition)?
Methodological Answer:
- Kinetic Studies : Perform Michaelis-Menten assays to determine inhibition constants (Ki) and mode (competitive/non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH) and entropy (ΔS) to assess ligand-target interactions .
Basic Question: How does the compound’s logP value affect its bioavailability, and how is it measured?
Methodological Answer:
- Experimental logP : Determine via shake-flask method (octanol/water partition) or reverse-phase HPLC (C18 column, gradient elution) .
- Impact : High logP (>3) may reduce aqueous solubility but enhance membrane permeability. Optimize via prodrug strategies (e.g., esterification of the carboxylic acid) .
Advanced Question: What interdisciplinary approaches link the compound’s structure to its observed bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing trifluoromethyl with methyl or Cl) and correlate with bioassay data .
- Cryo-EM/Molecular Dynamics : Resolve binding poses in target proteins and simulate conformational dynamics over 100-ns trajectories .
Properties
IUPAC Name |
3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)9-14-7(15-18-9)5-2-1-3-6(4-5)8(16)17/h1-4H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOAUVQUTVRHBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NOC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648966 | |
Record name | 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092400-82-2 | |
Record name | 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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